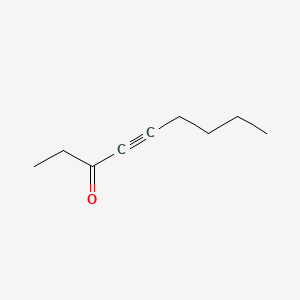
4-Nonyn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyn-3-one is an organic compound with the molecular formula C₉H₁₄O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonyn-3-one can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride. Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation. Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide is also used to prepare this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Nonyn-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Nonyn-3-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Nonyn-3-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Nonyne
- 2-Nonyne
- 3-Nonyne
- 4-Nonyne
Comparison
4-Nonyn-3-one is unique among its similar compounds due to the presence of a ketone functional group at the third carbon position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1817-61-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
non-4-yn-3-one |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h3-6H2,1-2H3 |
InChI Key |
IAWOZINVZPDCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















